AST 487

Content Navigation

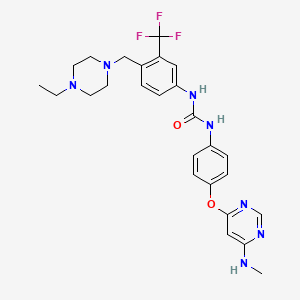

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

In-vitro Studies

TM601 has been shown to inhibit certain enzymes []. Enzymes are proteins that control many chemical reactions in the body. By inhibiting specific enzymes, TM601 may have potential therapeutic applications in conditions where those enzymes are overactive.

Research suggests that TM601 may interact with cell signaling pathways []. Cell signaling pathways are networks of molecules that transmit messages within cells and between cells. Understanding how TM601 affects these pathways could be useful in developing new drugs.

AST 487, also known as NVP-AST487, is a small molecule compound classified as an inhibitor of the RET (rearranged during transfection) kinase. It belongs to the N,N'-diphenyl urea class and has a chemical formula of C26H30F3N7O2. The compound is notable for its high selectivity and potency against various receptor tyrosine kinases, particularly with an IC50 value of 0.88 μM for RET kinase inhibition . AST 487 has gained attention in cancer research due to its ability to inhibit the growth of tumors associated with RET mutations, which are often implicated in certain types of thyroid cancers.

AST 487 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding at the active site of the RET kinase. This inhibition leads to decreased autophosphorylation of the RET protein, which is critical for its activation and subsequent signaling pathways involved in cell proliferation and survival . The compound also inhibits other kinases, such as FLT3 (Fms-like tyrosine kinase-3) and c-Kit, indicating a broader spectrum of activity against tyrosine kinases .

AST 487 exhibits significant biological activity in vitro and in vivo. In cell assays, it effectively inhibits the proliferation of cells harboring activating mutations in RET, such as RETC634W, which is commonly found in medullary thyroid carcinoma . The compound has been shown to decrease RET autophosphorylation and activation of downstream signaling molecules like phospholipase C gamma (PLCγ) and extracellular signal-regulated kinase (ERK) in a dose-dependent manner. In animal models, administration of AST 487 resulted in substantial reductions in tumor sizes for xenografts expressing mutant RET .

The synthesis of AST 487 involves multi-step organic reactions typical for producing N,N'-diphenyl urea derivatives. While specific synthetic routes are not detailed in the available literature, compounds within this class generally require the formation of an amine followed by coupling reactions to introduce the diphenyl urea structure. The solubility characteristics indicate that AST 487 can be dissolved in dimethyl sulfoxide at concentrations exceeding 10 mM, allowing for ease of use in biological assays .

AST 487 has potential applications primarily in oncology as a targeted therapy for cancers driven by RET mutations. Its ability to selectively inhibit RET makes it a candidate for treating medullary thyroid cancer and possibly other malignancies characterized by aberrant RET signaling. Additionally, due to its activity against other kinases like FLT3 and c-Kit, it may also be explored for use in hematological malignancies where these kinases are implicated .

Interaction studies have demonstrated that AST 487 not only inhibits RET but also affects other kinases such as FLT3 and c-Kit. Research indicates that it can block growth factor-independent proliferation driven by activated tyrosine kinases in various cell lines . Furthermore, studies utilizing chemical proteomics have provided insights into the selectivity profile of AST 487 against related kinase families, enhancing understanding of its binding interactions and functional inhibition mechanisms .

Several compounds share structural or functional similarities with AST 487. Below is a comparison highlighting their unique features:

| Compound Name | Target Kinase(s) | IC50 Value | Unique Features |

|---|---|---|---|

| NVP-AST487 | RET, FLT3, c-Kit | 0.88 μM | Selective against mutant RET; effective in thyroid cancer |

| Lestaurtinib | FLT3 | ~0.5 μM | Broad-spectrum kinase inhibitor; used in leukemia |

| Imatinib | Bcr-Abl, c-Kit | ~0.01 μM | First-line treatment for chronic myeloid leukemia |

| Sorafenib | Raf-1, VEGFR | ~0.005 μM | Multi-kinase inhibitor; used for renal cell carcinoma |

| Sunitinib | VEGFR, PDGFR | ~0.01 μM | Broad-spectrum; used for gastrointestinal stromal tumors |

AST 487 stands out due to its specific targeting of mutant RET while maintaining activity against other relevant kinases like FLT3 and c-Kit. This selectivity may provide therapeutic advantages in treating cancers with specific genetic mutations compared to broader-spectrum inhibitors like Sorafenib or Sunitinib.

RET Signaling Pathway Modulation

AST-487 demonstrates potent inhibitory activity against RET kinase with an IC50 value of 0.88 μM, effectively targeting both wild-type and mutant forms of the receptor [1] [5]. The compound exhibits particular efficacy against RET mutations commonly found in medullary thyroid carcinoma and papillary thyroid cancer, including the oncogenic RET/PTC3 rearrangement and point mutations such as RETC634W [6] [7].

Autophosphorylation Inhibition Mechanisms

AST-487 exerts its primary anticancer effect through the inhibition of RET autophosphorylation, a critical step in the activation of oncogenic RET signaling [6] [8]. The compound binds to the ATP-binding pocket of RET kinase in a Type II inhibitor manner, stabilizing the kinase in its inactive "DFG-out" conformation [9] [10]. This binding mode allows AST-487 to effectively compete with ATP for the active site, thereby preventing the phosphorylation of tyrosine residues essential for RET activation.

In PC-RET/PTC3 cells, AST-487 treatment results in dose-dependent inhibition of RET autophosphorylation at tyrosine 905 (RETY905), with significant effects observed at concentrations as low as 5-60 nanomolar [5] [8]. The compound demonstrates sustained inhibition of RET phosphorylation in tumor extracts from xenograft models, with doses greater than 30 mg/kg per day producing measurable reductions in tumor RET phosphorylation levels [5]. Additionally, AST-487 treatment leads to a dose-dependent decrease in total RET protein expression, with complete suppression observed in xenograft tumors treated with 50 mg/kg doses [5].

Downstream Effector Suppression (e.g., ERK, PLCγ)

The inhibition of RET autophosphorylation by AST-487 results in the comprehensive suppression of downstream signaling effectors, including phospholipase C gamma (PLCγ) and extracellular signal-regulated kinase (ERK) [5] [6]. These downstream targets represent critical components of the RET signaling cascade that mediate cellular proliferation, differentiation, and survival signals in cancer cells.

PLCγ activation is directly dependent on RET phosphorylation and serves as a crucial mediator of RET-induced oncogenic signaling [5] [6]. AST-487 treatment produces dose-dependent inhibition of PLCγ activation in both TT cells harboring endogenous RET mutations and PC-RET/PTC3 cells expressing oncogenic RET rearrangements [5]. The suppression of PLCγ activity disrupts the generation of secondary messengers diacylglycerol and inositol 1,4,5-trisphosphate, which are essential for maintaining the proliferative state of RET-transformed cells [11] [12].

ERK phosphorylation represents another critical downstream target of AST-487 action in RET-mutant cells [5] [6]. The compound effectively inhibits ERK activation in a dose-dependent manner, leading to the disruption of MAPK signaling pathways that promote cell cycle progression and survival [5]. This inhibition of ERK phosphorylation occurs concurrently with the suppression of RET autophosphorylation, indicating a direct mechanistic relationship between RET inhibition and downstream pathway suppression [5] [6].

The compound also demonstrates the ability to modulate mammalian target of rapamycin (mTOR) signaling in RET-mutant cells [13]. AST-487 treatment results in profound and sustained inhibition of mTOR signaling, as evidenced by reduced phosphorylation of mTORC1 substrates 4E-BP1 and ribosomal protein S6 [13]. This effect occurs at concentrations as low as 5 nanomolar and demonstrates tight association with RET kinase inhibition [13].

FLT3-ITD Mutant Targeting in Hematologic Malignancies

AST-487 exhibits exceptional potency against FLT3 internal tandem duplication (FLT3-ITD) mutations, which are among the most common genetic alterations in acute myeloid leukemia and are associated with poor prognosis [4] [14]. The compound demonstrates a Ki value of 0.12 μM against FLT3-ITD, representing approximately 50-fold greater potency compared to the clinically used FLT3 inhibitor PKC412 [4] [14].

Disruption of FLT3 Dimerization and Activation

The FLT3-ITD mutation causes constitutive activation of the FLT3 receptor through disruption of the autoinhibitory function of the juxtamembrane domain, leading to spontaneous dimerization and activation of the kinase [15] [16]. AST-487 targets this aberrant activation by binding to the ATP-binding pocket of FLT3-ITD and preventing the autophosphorylation events necessary for full receptor activation [4] [14].

Treatment of FLT3-ITD-expressing cells with AST-487 results in potent inhibition of cellular proliferation with IC50 values less than 0.005 μM in Ba/F3-FLT3-ITD cells and D835Y-Ba/F3 cells [4]. The compound demonstrates selectivity for mutant FLT3 over wild-type FLT3, as evidenced by the rescue of growth inhibition when cells are supplemented with interleukin-3, which bypasses FLT3 signaling [4]. This selectivity profile indicates that AST-487 preferentially targets the constitutively active conformation of FLT3-ITD while having minimal effects on normal FLT3 signaling.

The disruption of FLT3 dimerization by AST-487 occurs through stabilization of the inactive kinase conformation, which prevents the conformational changes necessary for productive kinase-kinase interactions [4] [14]. This mechanism is particularly important for FLT3-ITD inhibition, as the ITD mutation promotes spontaneous dimerization that is independent of ligand binding [15] [16]. By maintaining FLT3-ITD in its inactive state, AST-487 effectively disrupts the aberrant signaling that drives leukemic cell proliferation and survival.

Apoptosis Induction in Leukemic Cells

AST-487 treatment of FLT3-ITD-expressing leukemic cells results in the induction of apoptosis through multiple mechanisms [4] [14]. The compound selectively induces cell cycle arrest and apoptosis in leukemic cells harboring mutant FLT3 with minimal effects on cells expressing wild-type FLT3 [4]. This selective cytotoxicity is achieved through the disruption of survival signaling pathways that are dependent on constitutive FLT3-ITD activation.

The apoptotic response to AST-487 treatment involves the suppression of key survival pathways, including the PI3K/AKT and STAT5 signaling cascades [4] [15]. FLT3-ITD mutations are associated with constitutive activation of STAT5, which is required for transformation and survival of leukemic cells [15]. AST-487 treatment effectively inhibits STAT5 phosphorylation, leading to the loss of STAT5-mediated survival signals and the subsequent induction of apoptosis [4].

In medullary thyroid cancer cells, AST-487 demonstrates the ability to induce apoptosis in combination with mTOR inhibitors [13]. Treatment with 100 nanomolar AST-487 for 96 hours induces apoptosis in TT cells, and this effect is enhanced when combined with dual mTORC1/mTORC2 inhibition [13]. The apoptotic response involves the disruption of both RET-mediated survival signaling and mTOR-dependent metabolic pathways that are essential for cancer cell survival [13].

The compound also demonstrates significant antileukemic activity in vivo, with AST-487 treatment significantly extending survival in mice with FLT3-ITD-induced leukemia [4]. Primary patient cells harboring FLT3-ITD mutations show sensitivity to AST-487 treatment, including cells that have developed resistance to PKC412 [4]. This ability to overcome drug resistance mechanisms makes AST-487 a promising therapeutic option for patients with refractory FLT3-mutant acute myeloid leukemia.

In Vitro Efficacy in Tumor Models

Growth Inhibition in RET-Mutant Thyroid Cancer Cell Lines

AST 487 demonstrated potent and selective growth inhibitory effects against human thyroid cancer cell lines harboring activating mutations of the RET proto-oncogene. Studies utilizing the TT cell line, which harbors an endogenous activating point mutation of RET (RET C634W), showed marked sensitivity to AST 487 treatment [1] [2]. The compound achieved growth inhibition in the low nanomolar range across multiple RET-mutant thyroid cancer cell lines, including TPC-1 and MZ-CRC-1 [2].

The selectivity of AST 487 for RET-mutant cells was confirmed through comparative studies demonstrating that human thyroid cancer cell lines with activating mutations of RET were potently inhibited, while cell lines without RET mutations showed no significant growth inhibition [1] [3]. The mechanism of action involved dose-dependent inhibition of RET autophosphorylation and subsequent suppression of downstream effector activation, including phospholipase C gamma and extracellular signal-regulated kinase pathways [1] [4].

Biochemical analysis revealed that AST 487 functions as a competitive inhibitor of RET kinase with an inhibitory concentration fifty (IC50) value of 0.88 micromolar against the isolated enzyme [1] [3]. In cellular assays, the compound demonstrated superior potency with IC50 values in the low nanomolar range, indicating effective cellular penetration and target engagement [2] [5].

Antiproliferative Effects in FLT3-ITD(+) AML Models

AST 487 exhibited remarkable antiproliferative activity against acute myeloid leukemia models expressing FLT3 internal tandem duplication mutations. Treatment of FLT3-ITD-Ba/F3 cells with AST 487 resulted in potent inhibition of cellular proliferation with IC50 values less than 5 nanomolar [6] [5]. The compound demonstrated similar efficacy against D835Y-Ba/F3 cells, which harbor a kinase domain point mutation, achieving complete cell killing at concentrations of 0.01 micromolar [6] [5].

The selectivity profile of AST 487 was established through comparative studies with parental Ba/F3 cells, which remained unaffected by concentrations up to 0.1 micromolar [6]. Additionally, colony formation assays using human bone marrow progenitor cells confirmed minimal toxicity at concentrations up to 0.1 micromolar, demonstrating therapeutic selectivity [6].

Primary acute myeloid leukemia patient samples harboring FLT3-ITD mutations showed sensitivity to AST 487 treatment, with approximately 50% cell killing observed at 0.01 micromolar concentration [6] [5]. The compound also demonstrated activity against FLT3-N841I expressing cells, a novel point mutant, further establishing its broad spectrum activity against mutant FLT3 variants [6].

A critical finding was AST 487's ability to overcome resistance to PKC412, a clinically relevant FLT3 inhibitor. The compound showed 10-50 fold greater potency than PKC412 against FLT3-ITD-Ba/F3 cells and approximately 100-fold higher potency against PKC412-resistant FLT3-ITD-Ba/F3 cells [6]. Studies with a panel of Ba/F3-derived cell lines expressing FLT3-ITD harboring point mutations in the ATP-binding pocket confirmed that AST 487 maintained activity against these resistant variants [6].

In Vivo Pharmacodynamic Studies

Xenograft Tumor Regression in Murine Models

AST 487 demonstrated dose-dependent antitumor activity in multiple xenograft models. In NIH3T3 cells expressing oncogenic RET C634W, oral administration of AST 487 at doses greater than 30 milligrams per kilogram per day resulted in significant reductions in xenograft tumor size [1] [7]. The medullary thyroid carcinoma cell line TT, when established as xenografts in nude mice, showed decreased mean tumor volume following oral administration of AST 487 at 50 or 30 milligrams per kilogram daily [1] [8].

The therapeutic efficacy extended beyond thyroid cancer models to hematologic malignancies. AST 487 demonstrated significant antileukemic activity in an in vivo model of FLT3-ITD positive leukemia, establishing its potential utility in treating acute myeloid leukemia [6] [3]. These studies confirmed that the in vitro antiproliferative effects translated effectively to in vivo therapeutic benefit.

Mechanistic studies in xenograft models revealed additional pharmacodynamic effects beyond tumor growth inhibition. In TT cell xenografts, human plasma calcitonin levels were inhibited shortly after AST 487 treatment, occurring before detectable changes in tumor volume [1]. This temporal dissociation indicated that RET kinase inhibition affects calcitonin secretion through pathways independent of direct tumor cell killing [1].

Studies utilizing UMG12 xenografts demonstrated that AST 487 treatment at 50 milligrams per kilogram via oral gavage significantly reduced tumor-derived human telomerase reverse transcriptase expression within 6 hours of administration [9]. This rapid pharmacodynamic response provided additional evidence of target engagement and mechanism-based activity in vivo [9].

Dose-Dependent Pharmacokinetic-Pharmacodynamic Relationships

Pharmacokinetic studies in OF1 mice following single oral administration of 15 milligrams per kilogram AST 487 revealed rapid absorption with a mean peak plasma concentration of 0.505 ± 0.078 micromolar achieved at 0.5 hours post-dose [1] [5]. The compound maintained therapeutic levels in plasma for up to 6 hours after oral administration, with a clearance concentration of 21 ± 4 nanomolar detected at 24 hours [1] [5].

The elimination profile showed a terminal half-life of 1.5 hours with an oral bioavailability calculated at 9.7% [1] [5]. Despite the relatively low bioavailability, the achieved plasma concentrations exceeded the cellular IC50 values, supporting the observed in vivo efficacy [1].

Dose-response relationships established in xenograft models demonstrated clear pharmacodynamic correlations. In NIH3T3-RET C634W xenografts, AST 487 at 50 milligrams per kilogram daily showed superior tumor growth inhibition compared to 30 milligrams per kilogram, establishing a dose-dependent efficacy profile [7]. The therapeutic window was further supported by tolerability studies showing no significant toxicity at efficacious doses [1].

The pharmacokinetic-pharmacodynamic relationship was characterized by rapid target engagement, as evidenced by inhibition of RET autophosphorylation and downstream signaling within hours of administration [1]. Correlation analysis between plasma drug concentrations and biomarker modulation confirmed target-mediated pharmacodynamics, with pathway inhibition correlating with achieved drug levels [1] [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Weisberg E, Roesel J, Bold G, Furet P, Jiang J, Cools J, Wright RD, Nelson E, Barrett R, Ray A, Moreno D, Hall-Meyers E, Stone R, Galinsky I, Fox E, Gilliland G, Daley JF, Lazo-Kallanian S, Kung AL, Griffin JD. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells. Blood. 2008 Dec 15;112(13):5161-70. doi: 10.1182/blood-2008-02-138065. Epub 2008 Sep 26. PubMed PMID: 18820131; PubMed Central PMCID: PMC2597611.

3: Akeno-Stuart N, Croyle M, Knauf JA, Malaguarnera R, Vitagliano D, Santoro M, Stephan C, Grosios K, Wartmann M, Cozens R, Caravatti G, Fabbro D, Lane HA, Fagin JA. The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells. Cancer Res. 2007 Jul 15;67(14):6956-64. PubMed PMID: 17638907.